molecular formula C10H10O4 B1363093 3-(4-Carboxyphenyl)propionic acid CAS No. 38628-51-2

3-(4-Carboxyphenyl)propionic acid

Cat. No. B1363093
CAS RN: 38628-51-2
M. Wt: 194.18 g/mol
InChI Key: QSPCOYVUYYFWAU-UHFFFAOYSA-N
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Description

3-(4-Carboxyphenyl)propionic acid, also known as 4-(2-carboxyethyl)benzoic acid, is an organic building block that can be used in chemical synthesis . Its density at 40.14°C is 1.1403g/ml .


Molecular Structure Analysis

The molecular formula of this compound is C10H10O4 . The molecular weight is 194.18 . The InChI key is QSPCOYVUYYFWAU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white to light yellow powder or crystal . . The melting point is between 289-293 °C .

Scientific Research Applications

Microbial Propionic Acid Production

Propionic acid (propionate) is produced through microbial fermentation and has significant commercial value. It is used in the food industry and has found applications in the cosmetic, plastics, and pharmaceutical industries. Different metabolic pathways, such as fermentative, biosynthetic, and amino acid catabolic pathways, contribute to propionate production. Advanced techniques like genome shuffling, omics, and metabolic engineering offer new opportunities for increasing the efficiency of biological propionate production (Gonzalez-Garcia et al., 2017).

Propionic Acid Extraction

The recovery of propionic acid from aqueous waste streams and fermentation broth is a research area of interest. Studies have explored the effectiveness of various extractant-diluent systems in reactive extraction processes. This research aids in the design of extraction processes for propionic acid recovery, which is crucial for its industrial applications (Keshav et al., 2009).

Synthesis of Derivatives

3-(3,4-dihydroxyphenyl)-propionic acid (dihydrocaffeic acid) derivatives can be synthesized using laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process results in compounds like 3-[6-(4-carboxyphenyl)amino-3,4-dihydroxyphenyl]-propionic acid, demonstrating the potential for creating new chemical entities for various applications (Mikolasch et al., 2002).

Crystal Structure Studies

Studies on the crystal structure of related compounds, such as 2-(4-chlorophenoxy)propionic acid, have been conducted to understand their molecular configurations. Such studies are crucial for the development of new materials and pharmaceuticals (Sørensen et al., 1999).

Recovery from Aqueous Phase

The recovery of propionic acid from aqueous phases, especially in the context of fermentation broth, is essential for its industrial-scale production. Research on the use of specific extractants and the effectiveness of various diluents in enhancing the recovery process contributes to the efficient production of propionic acid (Keshav et al., 2009).

Derivatization and Complex Formation

Research on the formation of various derivatives and complexes of related compounds, such as in the study of 3,3-bis(2-imidazolyl) propionic acid, expands the understanding of their chemical properties and potential applications in fields like organometallic chemistry (Hamzavi et al., 2004).

Safety and Hazards

3-(4-Carboxyphenyl)propionic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

3-(4-Carboxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a bridging ligand in the preparation of nickel (II) complexes . The interactions between this compound and these biomolecules are primarily based on its carboxyl groups, which can form hydrogen bonds and ionic interactions with amino acid residues in proteins and enzymes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds like indole 3-propionic acid have been shown to enhance the immunity of CD8+ T cells via activation of the aryl hydrocarbon receptor (AhR) signaling pathway . Although specific studies on this compound are limited, it is likely to have similar effects on cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it may act as a bridging ligand in the preparation of nickel (II) complexes, which can influence the activity of these complexes . Additionally, its carboxyl groups can form hydrogen bonds and ionic interactions with amino acid residues, affecting the structure and function of proteins and enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time Its stability and degradation are important factors to considerStudies on similar compounds suggest that this compound may have long-term effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular functions, while at higher doses, it could cause toxic or adverse effects. For instance, high doses of similar compounds have been shown to cause respiratory irritation and other adverse effects . Therefore, it is crucial to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it may be metabolized by gut microbiota into other phenylpropanoid compounds, which can influence metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, similar compounds have been shown to be transported by specific membrane transporters, which influence their distribution within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, similar compounds have been shown to localize in the mitochondria, where they influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles.

properties

IUPAC Name

4-(2-carboxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPCOYVUYYFWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357540
Record name 3-(4-Carboxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38628-51-2
Record name 3-(4-Carboxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Carboxyphenyl)propionic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3-(4-Carboxyphenyl)propionic acid?

A1: this compound, also known as 4-(2-carboxyethyl)benzoic acid, is a semirigid organic linker comprised of both rigid (aryl carboxylate) and flexible (aliphatic carboxylate) components. [] Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. While specific spectroscopic data is not provided in the research, the compound's structure has been confirmed through single-crystal X-ray diffraction in multiple studies. [, , , , , , ]

Q2: How is this compound typically used in research?

A2: this compound is primarily employed as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). [, , , ] This is due to its ability to adopt diverse bridging modes and coordinate with various metal ions. [, ]

Q3: How does the structure of this compound influence the properties of the resulting MOFs?

A3: The semirigid nature of this compound, with its combination of rigid aryl and flexible aliphatic carboxylate groups, allows for flexibility in its coordination behavior. [] This structural feature enables the formation of MOFs with diverse topologies and dimensionalities, ranging from 1D chains to complex 3D frameworks. [, , ] The dihedral angle within the aliphatic carboxylate also plays a role in the final structural arrangement of the MOFs. []

Q4: Can you provide examples of different MOF structures formed using this compound?

A4: Certainly! Researchers have successfully synthesized a variety of MOFs using this compound, showcasing its versatility. For instance:

  • {[Cu2(cpp)2(4,4′-bpy)]}n (1): This MOF exhibits a 3D self-interpenetrating framework with {Cu2(OCO)4} paddlewheel binuclear units as nodes. []
  • {[Co(cpp)(bpe)1.5(H2O)]}n (2): This MOF also forms a 3D self-interpenetrating framework, but with CoO3N3 octahedron mononuclear units as nodes. []
  • {[Zn(Hcpp)(trz)]}n (3): This structure is a 2D layer containing dinuclear units featuring trz-bridged [ZnN3O2] tetragonal pyramids. []

Q5: How does the choice of N-donor co-ligand affect the resulting MOF structure when using this compound?

A5: The selection of the N-donor co-ligand plays a crucial role in directing the self-assembly process and the ultimate structure of the MOF. [, ] Different N-donors, such as 4,4′-bipyridine (bpy), 1,2-di(4-pyridyl)ethylene (bpe), and 1,2,4-triazole (trz), can lead to significant variations in the dimensionality, interpenetration, and overall topology of the resulting framework. [, , ]

Q6: What are the potential applications of MOFs constructed with this compound?

A6: MOFs synthesized using this compound have shown potential in various applications. For example, some of these MOFs exhibit promising luminescent properties, which could be valuable for sensing applications. [, ] Additionally, their porous nature makes them attractive candidates for gas sorption and separation processes. []

Q7: Are there any studies on the control of interpenetration in MOFs based on this compound?

A7: Yes, researchers have demonstrated the ability to control interpenetration in MOFs by making subtle changes to the ligand structure. A study compared SNU-70, a non-interpenetrated MOF synthesized using 4-(2-carboxyvinyl)benzoic acid, with SNU-71, a doubly interpenetrated MOF synthesized using this compound (4-(2-carboxyethyl)benzoic acid). [] The only difference between the two ligands is the presence of a carbon-carbon double bond in SNU-70's building block versus a single bond in SNU-71's building block. This subtle change significantly impacted the gas sorption properties of the resulting MOFs. []

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